molecular formula C6H6ClO2P B14530136 Phenylphosphonochloridic acid CAS No. 62808-39-3

Phenylphosphonochloridic acid

Cat. No.: B14530136
CAS No.: 62808-39-3
M. Wt: 176.54 g/mol
InChI Key: CJZYIPIKCPFBSG-UHFFFAOYSA-N
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Description

Phenylphosphonochloridic acid is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphonochloridic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylphosphonochloridic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with water. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using phenylphosphonic dichloride as the starting material. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to handle the corrosive nature of the reagents.

Chemical Reactions Analysis

Types of Reactions

Phenylphosphonochloridic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

    Hydrolysis: In the presence of water, it can hydrolyze to form phenylphosphonic acid.

    Condensation Reactions: It can participate in condensation reactions with alcohols or amines to form esters or amides.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include alcohols, amines, and thiols.

    Catalysts: Acid or base catalysts are often used to facilitate the reactions.

    Solvents: Organic solvents such as dichloromethane or toluene are commonly used.

Major Products Formed

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Phenylphosphonic Acid: Formed through hydrolysis.

Scientific Research Applications

Phenylphosphonochloridic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenylphosphonochloridic acid involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophilic sites in other molecules.

Comparison with Similar Compounds

Phenylphosphonochloridic acid can be compared with other organophosphorus compounds such as:

    Phenylphosphonic Dichloride: Similar in structure but with two chlorine atoms, making it more reactive.

    Phenylphosphonic Acid: The hydrolyzed form of this compound, lacking the chlorine atom.

    Phosphonic Acids: A broader class of compounds with similar reactivity but varying substituents.

This compound is unique due to its specific reactivity profile and the presence of the phenyl group, which can influence its chemical behavior and applications.

Properties

CAS No.

62808-39-3

Molecular Formula

C6H6ClO2P

Molecular Weight

176.54 g/mol

IUPAC Name

chloro(phenyl)phosphinic acid

InChI

InChI=1S/C6H6ClO2P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,8,9)

InChI Key

CJZYIPIKCPFBSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)Cl

Origin of Product

United States

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